1-(Thiophen-3-yl)pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophen-3-yl)pent-3-en-2-one is a chemical compound characterized by the presence of a thiophene ring attached to a pentenone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-3-yl)pent-3-en-2-one typically involves the reaction of thiophene derivatives with appropriate alkenes or alkynes under specific conditions. One common method includes the use of 3-bromothiophene as a starting material, which undergoes a series of reactions to form the desired product . The reaction conditions often involve the use of catalysts such as palladium and bases like sodium hydroxide to facilitate the formation of the compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-3-yl)pent-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-(Thiophen-3-yl)pent-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(Thiophen-3-yl)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(Thiophen-2-yl)pent-3-en-2-one
- 1-(Furan-2-yl)pent-3-en-2-one
- 1-(Furan-3-yl)pent-3-en-2-one
- 5-Phenyl-1-(thiophen-2-yl)pent-2-en-1-one
- 5-Phenyl-1-(thiophen-3-yl)pent-2-en-1-one
Uniqueness
1-(Thiophen-3-yl)pent-3-en-2-one is unique due to the position of the thiophene ring, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for specific applications in organic electronics and medicinal chemistry .
Properties
CAS No. |
654643-33-1 |
---|---|
Molecular Formula |
C9H10OS |
Molecular Weight |
166.24 g/mol |
IUPAC Name |
1-thiophen-3-ylpent-3-en-2-one |
InChI |
InChI=1S/C9H10OS/c1-2-3-9(10)6-8-4-5-11-7-8/h2-5,7H,6H2,1H3 |
InChI Key |
KQXVJWFPDZWHHH-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)CC1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.